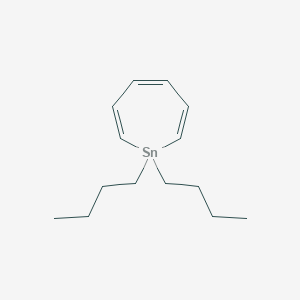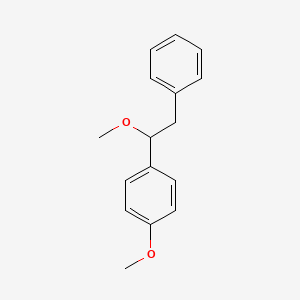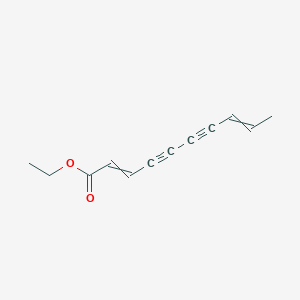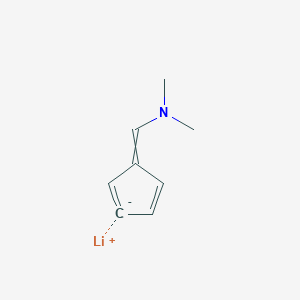
1,1-Dibutyl-1H-stannepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutyl-1H-stannepine is an organotin compound with the molecular formula C14H24Sn. It is a derivative of stannepin, where two butyl groups are attached to the tin atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibutyl-1H-stannepine can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-dibutyl-1-stannacyclohexa-2,5-diene with methyllithium and diisopropylamine in an inert atmosphere. The reaction is typically carried out in diethyl ether and hexane at low temperatures (-78°C), followed by warming to room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as chromatography and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibutyl-1H-stannepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce various organotin halides .
Applications De Recherche Scientifique
1,1-Dibutyl-1H-stannepine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1,1-Dibutyl-1H-stannepine involves its interaction with molecular targets, primarily through the formation of tin-carbon bonds. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or cellular components, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibutyl-1-stannacyclohepta-2,4,6-triene
- 1,1-Dibutyl-4H-stannepine
- 1,1-Dibutyl-1-stannacyclohexa-2,5-diene
Uniqueness
1,1-Dibutyl-1H-stannepine is unique due to its specific structure, which allows for distinct reactivity and applications compared to other organotin compounds. Its ability to form stable tin-carbon bonds makes it valuable in organic synthesis and materials science .
Propriétés
Numéro CAS |
114245-35-1 |
|---|---|
Formule moléculaire |
C14H24Sn |
Poids moléculaire |
311.05 g/mol |
Nom IUPAC |
1,1-dibutylstannepine |
InChI |
InChI=1S/C6H6.2C4H9.Sn/c1-3-5-6-4-2;2*1-3-4-2;/h1-6H;2*1,3-4H2,2H3; |
Clé InChI |
UZPWFXWJNQUTJC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(C=CC=CC=C1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)



![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

